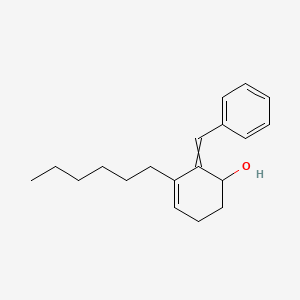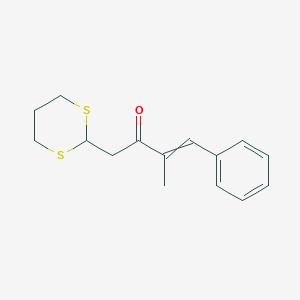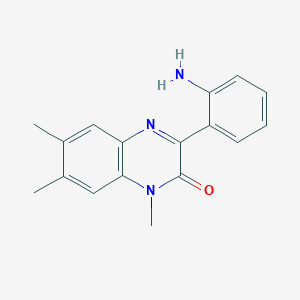
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with three methyl groups and an aminophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- typically involves the reaction of 2-aminophenyl derivatives with quinoxalinone precursors. One common method involves the cyclization of 2-aminophenyl ketones with appropriate reagents under controlled conditions. For instance, the reaction of 2-aminophenyl ketones with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid can yield the desired quinoxalinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxalinone core to quinoxaline, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different chemical and biological properties.
Scientific Research Applications
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit topoisomerases, enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the aminophenyl and methyl groups.
2(1H)-Quinoxalinone: Lacks the aminophenyl and methyl substitutions.
3-(2-Aminophenyl)-2(1H)-quinoxalinone: Similar structure but without the trimethyl groups.
Uniqueness
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the aminophenyl group enhances its ability to interact with biological targets, while the trimethyl groups can influence its solubility and reactivity.
Properties
CAS No. |
847982-26-7 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-(2-aminophenyl)-1,6,7-trimethylquinoxalin-2-one |
InChI |
InChI=1S/C17H17N3O/c1-10-8-14-15(9-11(10)2)20(3)17(21)16(19-14)12-6-4-5-7-13(12)18/h4-9H,18H2,1-3H3 |
InChI Key |
JZUSRVMZTFALHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C3=CC=CC=C3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
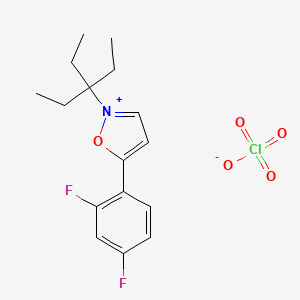
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
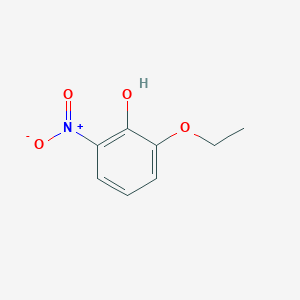
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
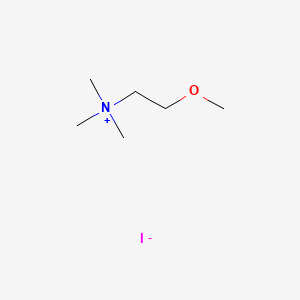
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
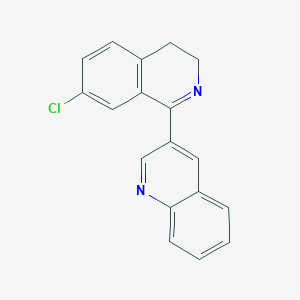
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)
